molecular formula C21H20FN3O B3016381 N-([2,3'-bipyridin]-4-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide CAS No. 1903677-61-1

N-([2,3'-bipyridin]-4-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide

Cat. No.: B3016381
CAS No.: 1903677-61-1
M. Wt: 349.409
InChI Key: FJWVGZLWZMBFNV-UHFFFAOYSA-N
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Description

“N-([2,3’-bipyridin]-4-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide” is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The compound features a bipyridine moiety, which is often associated with coordination chemistry and catalysis, and a fluorinated phenyl group, which can influence the compound’s chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-([2,3’-bipyridin]-4-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the bipyridine intermediate: Starting from 2,3’-bipyridine, the compound can be functionalized at the 4-position using a suitable electrophile.

    Coupling with the fluorinated phenyl group: The intermediate can then be coupled with 3-fluoro-4-methylbenzyl bromide under basic conditions to form the desired bipyridine derivative.

    Amidation reaction: Finally, the bipyridine derivative can be reacted with 3-(3-fluoro-4-methylphenyl)propanoic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“N-([2,3’-bipyridin]-4-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide” can undergo various types of chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized under strong oxidizing conditions.

    Reduction: The amide bond can be reduced to an amine under reducing conditions.

    Substitution: The fluorinated phenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety may yield a bipyridine N-oxide, while reduction of the amide bond may yield the corresponding amine.

Scientific Research Applications

“N-([2,3’-bipyridin]-4-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide” may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a ligand in drug design and development, particularly for targeting metal ions or enzymes.

    Materials Science: Use in the development of coordination polymers or metal-organic frameworks (MOFs) due to its bipyridine moiety.

    Chemical Research: Application as a catalyst or catalyst precursor in various organic transformations.

Mechanism of Action

The mechanism of action of “N-([2,3’-bipyridin]-4-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide” would depend on its specific application. For example, in medicinal chemistry, it may act by binding to a metal ion or enzyme active site, thereby modulating its activity. The bipyridine moiety can coordinate to metal ions, while the fluorinated phenyl group can interact with biological targets through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A common ligand in coordination chemistry.

    4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.

    3-Fluoro-4-methylbenzoic acid: A related compound with a similar fluorinated phenyl group.

Uniqueness

“N-([2,3’-bipyridin]-4-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide” is unique due to its specific combination of a bipyridine moiety and a fluorinated phenyl group, which can impart distinct chemical and biological properties. This combination may enhance its potential as a versatile ligand or functional material in various applications.

Properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O/c1-15-4-5-16(11-19(15)22)6-7-21(26)25-13-17-8-10-24-20(12-17)18-3-2-9-23-14-18/h2-5,8-12,14H,6-7,13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWVGZLWZMBFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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